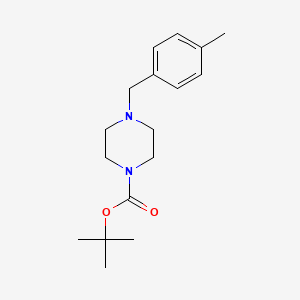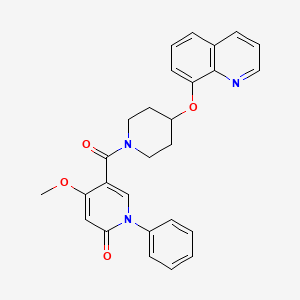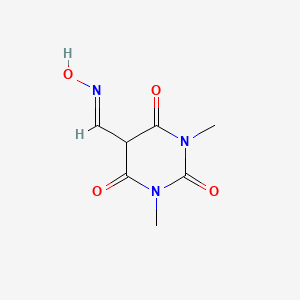![molecular formula C14H15NO2S B2989912 N-[(5-methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 861224-74-0](/img/structure/B2989912.png)
N-[(5-methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-Methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring, a benzodioxin moiety, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-Methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine typically involves multiple steps, starting with the preparation of the thiophene derivative and the benzodioxin core. One common approach is the reaction of 5-methylthiophene-2-carboxaldehyde with 2,3-dihydro-1,4-benzodioxin-6-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, and a suitable solvent like methanol or ethanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-[(5-Methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or sulfonates in the presence of a base.
Addition: Electrophilic addition reactions can be facilitated by using strong acids or Lewis acids.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, N-[(5-Methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine has been studied for its potential biological activity. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets and pathways can lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mécanisme D'action
The mechanism by which N-[(5-Methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the context and application, but it generally involves modulation of biochemical processes.
Comparaison Avec Des Composés Similaires
Thiophene derivatives: Compounds containing thiophene rings, such as 2-methylthiophene and 3-methylthiophene.
Benzodioxin derivatives: Compounds with benzodioxin structures, such as 2,3-dihydro-1,4-benzodioxin-6-amine.
Amine derivatives: Compounds with amine groups, such as various substituted anilines and benzylamines.
Uniqueness: N-[(5-Methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine stands out due to its combination of thiophene, benzodioxin, and amine functionalities, which provides a unique set of chemical and biological properties. This combination allows for diverse applications and interactions that are not typically observed in simpler derivatives.
Propriétés
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10-2-4-12(18-10)9-15-11-3-5-13-14(8-11)17-7-6-16-13/h2-5,8,15H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYQQJCHKWMHOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2989834.png)
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2989837.png)
![1,5-dimethyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2989838.png)

![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2989840.png)

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2989842.png)



![(E)-1-(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2989851.png)

